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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridin-4-amine

Cat. No.: B1280531 Get Quote

An extensive search for detailed technical information on the molecular structure, experimental

protocols, and biological activity of 2-Bromo-3-methylpyridin-4-amine (CAS Number: 79055-

61-1) has revealed a significant lack of publicly available data. While this compound is listed by

several chemical suppliers, indicating its synthesis and availability for research purposes,

comprehensive characterization data such as NMR, IR, and mass spectrometry, as well as

detailed synthetic protocols and biological studies, are not present in the accessed scientific

literature and databases.

This guide, therefore, aims to provide a foundational understanding of the expected molecular

structure and characteristics of 2-Bromo-3-methylpyridin-4-amine based on general chemical

principles and data from closely related isomers. It is crucial to note that the information

presented herein is predictive and requires experimental validation.

Molecular Structure and Properties
2-Bromo-3-methylpyridin-4-amine is a substituted pyridine with a bromine atom at the 2-

position, a methyl group at the 3-position, and an amine group at the 4-position of the pyridine

ring.
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Property Predicted/Inferred Value

Molecular Formula C₆H₇BrN₂

Molecular Weight 187.04 g/mol

Appearance Likely a solid at room temperature

Solubility
Expected to have some solubility in organic

solvents

Predicted Spectroscopic Data
Without experimental data, we can predict the general features of the spectra for 2-Bromo-3-
methylpyridin-4-amine.

¹H NMR Spectroscopy:

Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the

protons at the 5 and 6 positions of the pyridine ring. These would likely appear as doublets

due to coupling with each other.

Amine Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this

signal can vary depending on the solvent and concentration.

Methyl Protons: A singlet corresponding to the -CH₃ protons.

¹³C NMR Spectroscopy:

Six distinct signals are expected, one for each carbon atom in the molecule. The carbon

attached to the bromine (C2) would be significantly deshielded. The chemical shifts of the

other ring carbons would be influenced by the electron-donating effects of the amino and

methyl groups and the electron-withdrawing effect of the bromine and the nitrogen atom in

the ring.

IR Spectroscopy:

N-H Stretching: One or two bands in the region of 3300-3500 cm⁻¹ characteristic of a

primary amine.
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C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching just above

and below 3000 cm⁻¹, respectively.

N-H Bending: A band around 1600 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br Stretching: A band in the fingerprint region, typically below 1000 cm⁻¹.

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak

of nearly equal intensity, which is characteristic of the presence of a bromine atom (⁷⁹Br and

⁸¹Br isotopes). Fragmentation would likely involve the loss of the bromine atom and the

methyl group.

Experimental Protocols
Due to the absence of published literature detailing the synthesis of 2-Bromo-3-
methylpyridin-4-amine, a specific, validated experimental protocol cannot be provided.

However, a plausible synthetic route could involve the bromination of a suitable 3-

methylpyridin-4-amine precursor or the amination of a corresponding dibromo- or bromo-iodo-

3-methylpyridine derivative. The visualization below outlines a generalized workflow for

chemical synthesis and characterization that would be applicable.
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Workflow for Biological Activity Screening

2-Bromo-3-methylpyridin-4-amine

High-Throughput Screening
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In Vivo Studies
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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